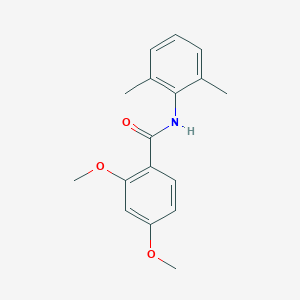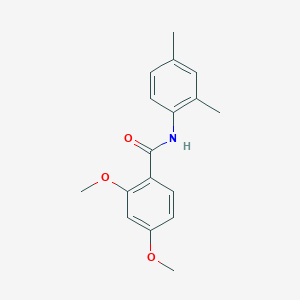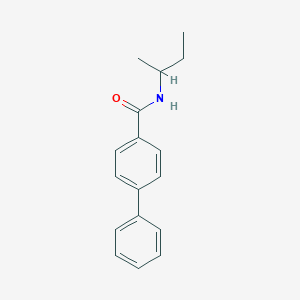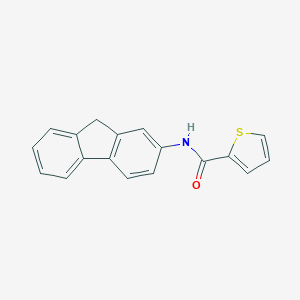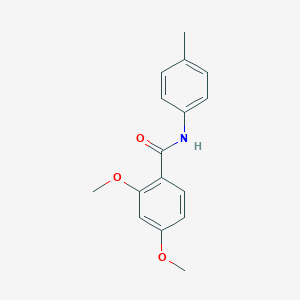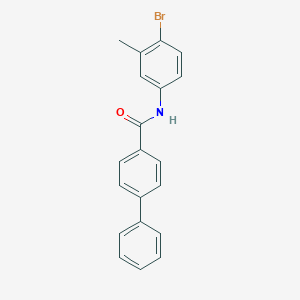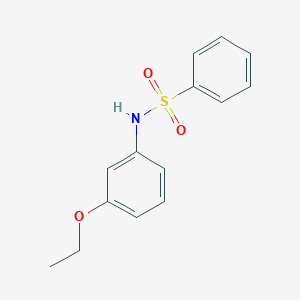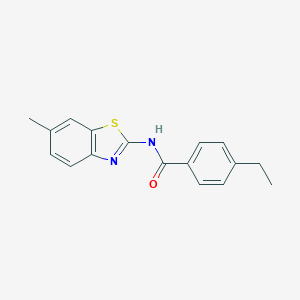
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as EMBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMBT belongs to the class of benzothiazole derivatives and has been shown to possess a wide range of biochemical and physiological effects.
科学的研究の応用
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been used in various scientific research studies due to its potential applications in the fields of medicine, biochemistry, and pharmacology. 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
作用機序
The exact mechanism of action of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide may exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a wide range of biochemical and physiological effects. However, there are also some limitations to using 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in laboratory experiments. For example, the exact mechanism of action of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. One area of research is to further elucidate the mechanism of action of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide and its effects on various signaling pathways in the body. Another area of research is to investigate the potential use of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, further studies are needed to determine the optimal dosage and administration methods of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide for its potential use in clinical settings.
合成法
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl 4-chlorobenzoate in the presence of a catalyst such as potassium carbonate. The resulting product is then reacted with methyl iodide to form the final product, 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The purity of 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can be improved through recrystallization and purification methods.
特性
分子式 |
C17H16N2OS |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2OS/c1-3-12-5-7-13(8-6-12)16(20)19-17-18-14-9-4-11(2)10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
InChIキー |
LGQCKAPXSKKJEO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



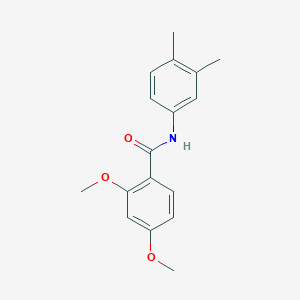
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
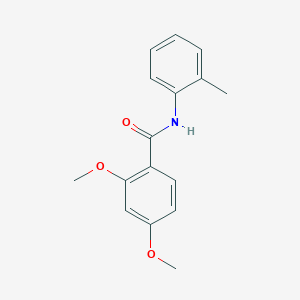
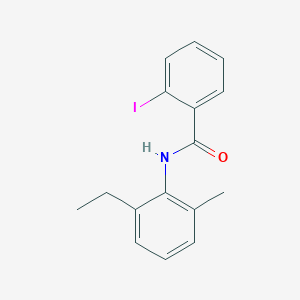
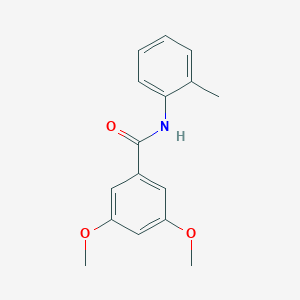

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
